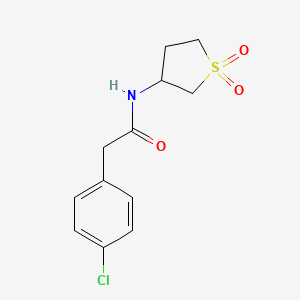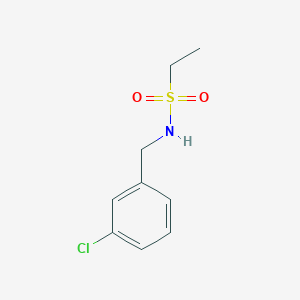
2-(4-chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The study and analysis of acetamide derivatives, including compounds with chlorophenyl and thienyl groups, are significant in the field of chemistry due to their diverse chemical and physical properties. These investigations encompass synthesis methods, molecular structure elucidation, chemical reactivity, and property evaluations.
Synthesis Analysis
The synthesis of acetamide derivatives often involves reactions between specific phenol compounds and dichloroacetamide or chloroacetamide precursors in the presence of solvents like tetrahydrofuran (THF) under controlled conditions to yield the desired acetamide compound. The optimization of conditions such as reaction temperature, time, and reagent ratios is crucial for maximizing yield (Tao Jian-wei, 2009).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized using techniques such as X-ray crystallography, NMR spectroscopy, and elemental analysis. These methods reveal the orientation of chlorophenyl and thienyl (or related) rings, the presence of intermolecular interactions such as hydrogen bonding, and the overall conformation of the molecules in the crystal lattice (K. Saravanan et al., 2016).
Chemical Reactions and Properties
Acetamide derivatives undergo various chemical reactions, reflecting their reactivity towards electrophilic and nucleophilic agents. The reactivity can be predicted by molecular electrostatic potential mapping, which identifies potential sites for these attacks. NBO (Natural Bond Orbital) analysis further aids in understanding the electronic exchange interactions and charge delocalization within the molecule, crucial for assessing its chemical properties (N. Choudhary et al., 2014).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as melting points, solubility, and crystalline form, are influenced by their molecular structure. The arrangement of molecules in the crystal lattice, dictated by hydrogen bonding and other intermolecular forces, plays a significant role in determining these properties.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, solvatochromic effects, and thermal stability, are closely related to the molecular structure and the nature of substituents on the acetamide backbone. Computational methods like DFT (Density Functional Theory) and TD-DFT (Time-Dependent DFT) calculations provide insights into the electronic structure and predict the behavior of these compounds in various solvents, highlighting their reactivity and stability under different conditions (P. Jansukra et al., 2021).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c13-10-3-1-9(2-4-10)7-12(15)14-11-5-6-18(16,17)8-11/h1-4,11H,5-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEUKMAHPWJQSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49724467 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-fluorophenyl)vinyl]-1-(4-methylbenzyl)-1H-benzimidazole](/img/structure/B5323751.png)
![N-[(1S*,2R*)-2-aminocyclobutyl]-3-(4-chloro-1H-pyrazol-1-yl)propanamide](/img/structure/B5323757.png)
![3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5323762.png)
![1'-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5323763.png)
![7-(4-chlorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5323769.png)


![5-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5323788.png)

![N-[(1S)-2-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)-1-methyl-2-oxoethyl]-N-propylpropan-1-amine](/img/structure/B5323799.png)


![1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(2-chloro-4-nitrophenyl)piperazine](/img/structure/B5323822.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5323826.png)